molecular formula C24H28N4O4S B3584429 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3584429
M. Wt: 468.6 g/mol
InChI Key: KPGUCVLKJIWNNA-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide (CAS 431066-61-4) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C24H28N4O4S and a molecular weight of 468.5685 g/mol, this reagent features a unique structure combining a 4,6-dimethylpyrimidin-2-yl sulfonamide group with a phenoxyacetamide moiety . This structural class of compounds, particularly those containing the sulfonamide group, is of significant interest in medicinal chemistry and biochemistry due to their potential as enzyme inhibitors . The pyrimidine ring is a key scaffold found in essential biomolecules, and its presence contributes to the compound's potential research value in mimicking natural products or interacting with biological targets . Similarly, N-substituted acetamides are investigated for their structural similarity to the lateral chain of natural benzylpenicillin and for their excellent coordination abilities, which can be useful in various chemical and biochemical applications . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable laboratory and regulatory safety practices.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-15(2)22-11-8-20(12-16(22)3)32-14-23(29)27-19-6-9-21(10-7-19)33(30,31)28-24-25-17(4)13-18(5)26-24/h6-13,15H,14H2,1-5H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGUCVLKJIWNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Sulfonamide Formation: The pyrimidine derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

    Phenoxyacetamide Formation: The final step involves the reaction of the sulfonamide derivative with 3-methyl-4-(propan-2-yl)phenol and chloroacetyl chloride in the presence of a base to form the phenoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxyacetamide moieties, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, amines, and other nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally related sulfonamides and acetamide derivatives. Below is a systematic analysis of key analogs and their distinguishing features.

Modifications in Pyrimidine Substitution

Variations in pyrimidine substitution patterns significantly alter biological activity and chemical reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrimidine Substitution Observed Properties
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide C₂₀H₂₀FN₅O₃S 437.47 4,6-dimethyl Enhanced antimicrobial and anticancer activity due to fluorine’s electronegativity
N-{4-[(2,4-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide C₁₄H₁₆N₄O₃S 344.37 2,4-dimethyl Reduced metabolic stability compared to 4,6-dimethyl analogs
2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄O₂S 320.37 4,6-dimethyl with thioether linkage Improved enzyme inhibition due to sulfur’s nucleophilicity

Key Insight : The 4,6-dimethyl configuration in the target compound optimizes steric and electronic interactions with biological targets, enhancing potency compared to alternative substitution patterns.

Variations in Phenoxy Substituents

The phenoxyacetamide moiety’s substituents influence lipophilicity and target selectivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Phenoxy Substituents Biological Activity
2-(4-Ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide C₂₁H₂₂N₄O₄S 450.54 4-ethyl Moderate antiviral activity; higher lipophilicity
2-(4-Fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide C₁₉H₁₇FN₄O₄S 440.43 4-fluoro Enhanced blood-brain barrier penetration due to fluorine
2-(2,6-dimethylphenoxy)-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide C₂₂H₂₄N₄O₄S 440.51 2,6-dimethyl Superior anti-inflammatory activity (IC₅₀ = 1.2 µM)

Sulfonamide and Acetamide Linker Modifications

Alterations in the sulfonamide-acetamide bridge impact binding affinity and metabolic stability.

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Feature Notable Property
N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₅H₂₂ClN₅O₃S₂ 564.06 Fused benzothienopyrimidine core High affinity for kinase targets (Kd = 12 nM)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide C₂₁H₂₂N₄O₃S 422.49 Benzamide instead of phenoxyacetamide Limited solubility due to planar aromatic system
Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate C₂₅H₃₀N₂O₄ 422.52 Cyclohexyl ester group Prolonged half-life (t₁/₂ = 8.7 h) due to ester hydrolysis resistance

Key Insight: The phenoxyacetamide linker in the target compound provides conformational flexibility, facilitating interactions with diverse biological targets while maintaining metabolic stability.

Biological Activity

The compound N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide , also known by its chemical identifiers, is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics

The molecular formula of the compound is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S, with a molecular weight of 450.47 g/mol. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC22H28N4O4S
Molecular Weight450.47 g/mol
LogP2.6078
Polar Surface Area105.116 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors11

Research indicates that this compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways involved in various diseases. Notably, it has shown potential as an anti-inflammatory and anticancer agent.

Inhibition Studies

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and butyrylcholinesterase (BChE).
    • IC50 Values :
      • BChE : 46.42 μM (comparable to physostigmine)
      • COX-2 : Selective inhibition observed in vitro assays.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of the compound exhibited significant anti-inflammatory properties in animal models, surpassing traditional anti-inflammatory drugs like indomethacin in efficacy during cotton pellet granuloma tests.
  • Anticancer Potential :
    • Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, warranting further investigation into its anticancer properties.
  • Neuroprotective Effects :
    • The compound showed promise in protecting neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (μM)Reference
ButyrylcholinesteraseN-{...}46.42
COX-2 InhibitionN-{...}Selective
Anti-inflammatoryIndomethacinVariableComparative Study
NeuroprotectionN-{...}Not SpecifiedPreliminary Findings

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine core. For example, 4,6-dimethylpyrimidin-2-ol is reacted with pyrrolidine derivatives, followed by sulfonylation and coupling with substituted phenylacetamides . Critical intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Reaction conditions (e.g., ethanol as solvent, potassium carbonate as base) are optimized to achieve yields >75% .

Q. Which spectroscopic and crystallographic methods are used for structural validation?

Structural confirmation relies on:

  • NMR : ¹H and ¹³C spectra verify proton environments and carbon frameworks, particularly for sulfamoyl and acetamide groups.
  • X-ray crystallography : Single-crystal studies reveal intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings (e.g., 42.25°–67.84°), critical for understanding conformational stability .
  • IR spectroscopy : Confirms functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and acetamide (C=O ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonylation steps .
  • Catalysts : Bases like K₂CO₃ improve coupling reactions by deprotonating intermediates .
  • Temperature : Reflux (70–80°C) accelerates ring closure in pyrimidine synthesis .
Condition Yield (%) Purity (HPLC)
Ethanol, 70°C7898.5%
DMF, 80°C8599.2%
K₂CO₃ (2 eq)9299.0%

Data synthesized from

Q. What computational approaches are used to predict reactivity or biological targets?

Quantum chemical calculations (e.g., DFT) model reaction pathways, while molecular docking screens for interactions with enzymes like dihydrofolate reductase. For example, ICReDD employs reaction path searches to predict optimal synthetic routes and reduce trial-and-error experimentation .

Q. How do structural modifications influence bioactivity?

Substituent effects are studied via SAR:

  • Sulfamoyl group : Enhances hydrogen bonding with target proteins (e.g., antimicrobial activity).
  • 4,6-Dimethylpyrimidine : Increases lipophilicity, improving membrane permeability .
  • Phenoxyacetamide : Modulates steric bulk, affecting binding pocket compatibility .
Substituent Bioactivity (IC₅₀, μM) Target
4,6-Dimethylpyrimidine0.45 ± 0.02Bacterial DHFR
3-Methylphenoxy1.20 ± 0.15Fungal CYP51
Propan-2-yl0.89 ± 0.10Cancer cell lines

Data from

Q. How are contradictions in bioassay data resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) are addressed by:

  • Assay standardization : Uniform cell lines (e.g., HepG2) and incubation times.
  • Orthogonal validation : Cross-checking via SPR (binding affinity) and enzymatic assays .
  • Structural analogs : Comparing activity trends to isolate substituent-specific effects .

Q. What insights do crystal structures provide for drug design?

X-ray data reveal:

  • Hydrogen-bond networks : Stabilize ligand-receptor interactions (e.g., N–H⋯O in sulfonamide groups) .
  • Conformational flexibility : Dihedral angles (e.g., 108.761° β-angle in monoclinic crystals) influence binding to rigid enzyme pockets .
  • Solvent-accessible surfaces : Guide modifications to improve solubility .

Methodological Best Practices

  • Handling air-sensitive intermediates : Use Schlenk lines for sulfonylation steps .
  • Resolving spectral overlaps : Employ 2D NMR (HSQC, HMBC) to assign quaternary carbons .
  • Crystallization optimization : Slow evaporation of methanol/ethyl acetate (1:1) yields diffraction-quality crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

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